N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(14-2-1-8-19-14)16-10-12-3-6-17(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOXZOQNAYRQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.
Attachment of the Furan Ring: The furan ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane and piperidine rings may play a role in binding to these targets, while the furan ring can participate in π-π interactions. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
Pharmacological and Metabolic Considerations
- Sulfur’s electronegativity (vs. oxygen in tetrahydrofuranylfentanyl) could alter electronic interactions with receptor residues .
- Metabolism : Thiolan-containing compounds are prone to sulfoxidation and sulfone formation, which may generate active or toxic metabolites. This contrasts with furanylfentanyl, which undergoes oxidative defuranation and N-dealkylation .
- Lipophilicity : The thiolan ring’s higher lipophilicity (logP ~1.5–2.0) compared to tetrahydrofuran (logP ~0.5) could enhance blood-brain barrier penetration but increase off-target effects .
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18N2OS |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 2415564-74-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiolan and piperidine moieties may enhance the compound's ability to modulate biological pathways, potentially affecting neurotransmitter systems or other cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. For instance, derivatives containing the furan and piperidine structures have shown inhibition of cancer cell proliferation in specific assays. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures might provide neuroprotective benefits. They could potentially modulate neuroinflammatory pathways or protect against oxidative stress, making them candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of thiolan-containing compounds against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at low concentrations, indicating strong antimicrobial potential.
-
Anticancer Activity Assessment :
- A screening of various furan derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. This compound was among those tested, showing promising results.
-
Neuroprotection in Animal Models :
- In vivo studies assessed the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results suggested a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
